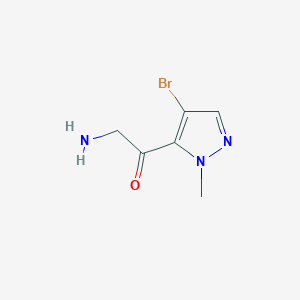

2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Description

Properties

Molecular Formula |

C6H8BrN3O |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

2-amino-1-(4-bromo-2-methylpyrazol-3-yl)ethanone |

InChI |

InChI=1S/C6H8BrN3O/c1-10-6(5(11)2-8)4(7)3-9-10/h3H,2,8H2,1H3 |

InChI Key |

KMKHCJUVWACMOT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromo-1-methyl-1H-pyrazole Precursors

A key intermediate for the target compound is 5-bromo-1-methyl-1H-pyrazole derivatives. According to patent CN112079781A, 5-bromo-1-methyl-1H-pyrazol-3-amine can be synthesized starting from diethyl butynedioate and methylhydrazine via condensation to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, followed by bromination with tribromooxyphosphorus to introduce the bromine atom at the 5-position.

Preparation of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

This intermediate is crucial for subsequent substitution reactions. It can be prepared by bromination of 1-methyl-1H-pyrazole derivatives at the ethanone side chain. The bromo substituent on the ethanone facilitates nucleophilic substitution with aniline derivatives.

Substitution Reaction to Form 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitro)phenylamino]ethanone

A patented method (CN112079816A) describes the reaction between 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in aqueous media at 100-110 °C under reflux for 3-4 hours. This substitution reaction yields the amino ketone intermediate in high yield (91.4%).

Reduction and Cyclization to Form the Final Compound

The nitro group in the intermediate is reduced and cyclized using metallic indium in the presence of hydrochloric acid and water at 100-110 °C for 3-4 hours. After extraction and purification, the desired compound 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is obtained with approximately 90% yield. Although this patent focuses on a quinoxaline intermediate, the methodology is adaptable for the preparation of 2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one by controlling the substitution pattern and reaction conditions.

Alternative One-Pot and Annulation Strategies

Research by RSC (2021) highlights the design of pyrazolo derivatives via one-pot approaches and annulation strategies, including the Boulton–Katritzky rearrangement, which can be adapted for constructing substituted pyrazoles with high functional group tolerance. These methods allow for the direct formation of the pyrazole ring with desired substitutions, potentially streamlining the synthesis of the target compound.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki cross-coupling reactions have been employed to attach pyrazolyl groups to aromatic systems, as documented in muscarinic receptor ligand synthesis. Such methods, involving boronic esters and bromopyrazole derivatives, provide modular routes to functionalized pyrazoles, which can be further elaborated to amino ethanone derivatives.

The substitution reaction between 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is highly efficient in aqueous media, with a broad solvent scope including methanol, ethanol, isopropanol, tetrahydrofuran, dioxane, acetonitrile, toluene, or water.

Reduction with metallic indium under acidic conditions is a mild and selective method for converting nitro groups to amino groups and promoting cyclization, avoiding harsher reducing agents.

One-pot and annulation strategies provide an efficient alternative to multi-step syntheses, reducing the number of purification steps and improving overall yield and functional group tolerance.

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization of the pyrazole ring, offering versatility in modifying the compound for various applications.

The preparation of this compound involves strategic construction and functionalization of the pyrazole core, with key steps including bromination, substitution with amino-containing intermediates, and reduction/cyclization. Established methods leverage condensation, nucleophilic substitution, and metal-mediated reduction, supported by modern synthetic techniques such as one-pot annulation and palladium-catalyzed cross-coupling. These approaches have been validated by patent literature and peer-reviewed studies, providing robust, high-yielding routes suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Structural Comparison of Pyrazole and Phenyl Ethanone Derivatives

Key Observations :

- Pyrazole vs. Phenyl Core : The pyrazole-based compounds exhibit enhanced metabolic stability compared to phenyl derivatives due to the heterocyclic ring’s resistance to oxidation .

- Bromine Position : Bromine at the pyrazole’s 4-position (target compound) vs. phenyl’s 4-position (bk-2C-B) alters electronic properties. The pyrazole’s electron-withdrawing nature increases electrophilicity, favoring nucleophilic substitution reactions .

Physicochemical Properties

Table 2: Physical and Spectral Data

Notes:

- The target compound’s spectral data are inferred from analogs. Pyrazole derivatives typically show strong C=O and N-H stretches in IR spectroscopy.

- bk-2C-B’s hydrochloride form exhibits higher thermal stability due to ionic interactions .

Biological Activity

2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one, also known as 4-bromo-1-methyl-1H-pyrazole-5-ethanamine , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 218.05 g/mol. Its structure includes a pyrazole ring substituted with a bromine atom and an amino group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.05 g/mol |

| CAS Number | 1603556-49-5 |

| Chemical Class | Pyrazole Derivative |

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The compound may function as an enzyme inhibitor or modulator, affecting pathways related to inflammation and cancer cell proliferation. The presence of the bromine atom enhances its reactivity, potentially increasing its binding affinity to target enzymes.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, studies have shown that halogenated pyrazoles can inhibit the growth of Gram-positive and Gram-negative bacteria. A comparative study found that derivatives with bromine substitutions had Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Testing

A specific study evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition against:

- Staphylococcus aureus : MIC = 0.0195 mg/mL

- Escherichia coli : MIC = 0.0048 mg/mL

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have shown antifungal activity. Studies have reported that similar compounds can effectively inhibit fungal strains such as Candida albicans. The antifungal activity is often linked to the structural features of the compounds, including the presence of halogen atoms.

Comparative Antifungal Efficacy

A review highlighted the antifungal activities of various pyrazole derivatives with MIC values indicating good efficacy against common fungal pathogens:

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| 2-Amino-1-(4-bromo-1-methyl...) | Candida albicans | 0.0048 |

| Other Pyrazole Derivatives | Aspergillus niger | 0.0098 |

Anticancer Properties

Emerging studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth factors. The compound's ability to interfere with specific signaling pathways makes it a candidate for further investigation in cancer therapy.

Research Findings

A recent study focused on the anticancer potential of pyrazole derivatives indicated that compounds with similar structures could inhibit cancer cell proliferation significantly:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)

- IC50 Values : Ranged from 5 µM to 15 µM depending on the derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.